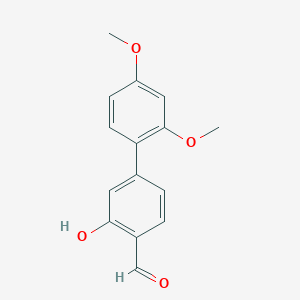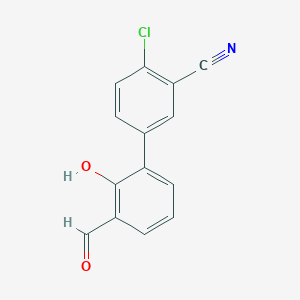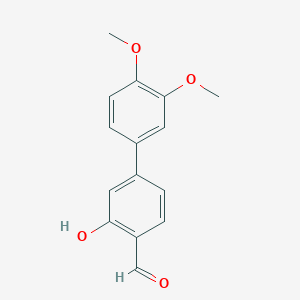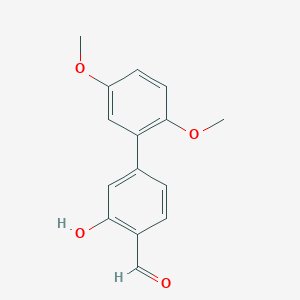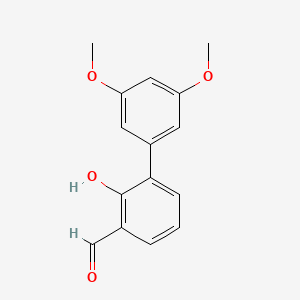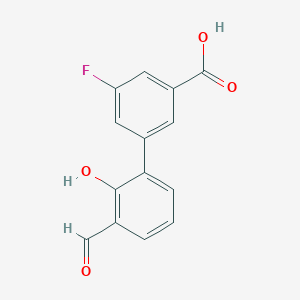
4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% (4-FCF-2FP) is an organic compound with a wide range of applications in the scientific research field. It is a white, crystalline solid with a melting point of 92-93 °C. 4-FCF-2FP is used as a reagent in various organic syntheses, as a fluorescent dye for imaging, and as an analytical tool for the study of biological systems.
Mécanisme D'action
4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% acts as a fluorophore, meaning it can be used to study the structure and function of molecules. When 4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% is excited by light, it emits light at a different wavelength, allowing scientists to study the structure and function of molecules. 4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% is also a useful tool for studying protein-protein interactions and the binding of small molecules to proteins.
Biochemical and Physiological Effects
4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% has been used to study the structure and function of proteins, enzymes, and DNA. It has also been used to study the binding of small molecules to proteins. In addition, 4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% has been used to study the regulation of gene expression and the effects of drugs on gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is relatively easy to synthesize. In addition, it is a highly fluorescent dye, making it an ideal tool for imaging and analysis. The main limitation of 4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% is its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several potential future directions for the use of 4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95%. It could be used in the study of protein-protein interactions and the binding of small molecules to proteins, as well as in the study of DNA structure and DNA-protein interactions. It could also be used in the study of enzyme kinetics and the regulation of gene expression. Finally, 4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% could be used to study the effects of drugs on gene expression and the development of new drugs.
Méthodes De Synthèse
4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% can be synthesized via a three-step process. The first step involves the reaction of 4-fluorophenol with formaldehyde in the presence of an acid catalyst. This reaction yields 4-fluorophenyl-2-formylphenol. The second step involves the reaction of the 4-fluorophenyl-2-formylphenol with sodium hydroxide to form 4-(3-carboxy-5-fluorophenyl)-2-formylphenol. The third step involves the purification of the 4-(3-carboxy-5-fluorophenyl)-2-formylphenol via recrystallization.
Applications De Recherche Scientifique
4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% has a wide range of applications in the scientific research field. It is used as a reagent in various organic syntheses, as a fluorescent dye for imaging, and as an analytical tool for the study of biological systems. It has been used in the study of enzyme kinetics, protein-protein interactions, and the binding of small molecules to proteins. 4-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% has also been used in the study of DNA structure and DNA-protein interactions.
Propriétés
IUPAC Name |
3-fluoro-5-(3-formyl-4-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-12-5-9(4-10(6-12)14(18)19)8-1-2-13(17)11(3-8)7-16/h1-7,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILALVABWSFWTNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685247 |
Source


|
| Record name | 5-Fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carboxy-5-fluorophenyl)-2-formylphenol | |
CAS RN |
1261944-71-1 |
Source


|
| Record name | 5-Fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

